5-Bromo-N-(pyridin-3-YL)pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-bromo-N-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,(H,13,14) |
InChI Key |
PNEKIFKRJLQURN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a heterocyclic compound featuring a bipyridylamine core. This structure is of significant interest to the medicinal chemistry community, as the aminopyridine scaffold is a well-established "privileged structure" found in numerous biologically active molecules. The strategic placement of a bromine atom at the 5-position of one pyridine ring provides a versatile synthetic handle for downstream diversification through modern cross-coupling methodologies. This guide provides a comprehensive overview of the molecule's core properties, outlines a robust synthetic strategy with mechanistic insights, details its expected analytical profile, and explores its potential applications as a key building block in the development of novel therapeutics, particularly kinase inhibitors.
Core Molecular Profile
5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is an aromatic amine built upon two interconnected pyridine rings. Its precise molecular characteristics are fundamental to its reactivity and application.
Chemical Structure:
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source / Rationale |
| IUPAC Name | 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine | Standard Nomenclature |
| CAS Number | 162989-10-8 | Supplier Databases |
| Molecular Formula | C₁₀H₈BrN₃ | Calculated from Structure |
| Molecular Weight | 250.10 g/mol | Calculated from Formula |
| Physical Form | Expected to be a pale yellow to brown solid | Analogy to similar bromo-aminopyridines[1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on aromatic structure |
| Melting Point | Not experimentally determined; expected to be >150 °C | Analogy to related structures |
| pKa | Estimated 4-6 | Basic character of pyridine nitrogen atoms |
Synthesis and Mechanistic Rationale
The construction of the C-N bond linking the two pyridine rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2] This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance, allowing for the formation of aryl amines under relatively mild conditions.[2][3]
Proposed Synthetic Strategy: Buchwald-Hartwig Amination
The most direct synthetic route involves the coupling of 5-bromo-2-aminopyridine with 3-bromopyridine. This approach leverages commercially available starting materials to construct the target molecule efficiently.
Sources
Determining the Aqueous and DMSO Solubility of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine: An In-depth Technical Guide
Abstract
The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological systems and its suitability for various stages of drug discovery and development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine in two key solvents: dimethyl sulfoxide (DMSO) and water. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
Introduction: The Critical Role of Solubility in Drug Discovery
In the realm of pharmaceutical sciences, the adage "a compound must be in solution to be active" holds fundamental truth. Poor aqueous solubility can be a significant impediment, leading to low bioavailability, unreliable in vitro assay results, and challenges in formulation development[1][2]. Conversely, Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in early-stage drug discovery for its ability to dissolve a broad spectrum of organic compounds, thereby facilitating the creation of high-concentration stock solutions for high-throughput screening[3][4][5].
Understanding the solubility of a target molecule, such as 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, in both a non-aqueous solvent like DMSO and a biologically relevant aqueous medium is paramount. This dual understanding informs the design of in vitro experiments, aids in the interpretation of structure-activity relationships, and provides early insights into potential developability challenges.
Physicochemical Properties of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine and Solvent Characteristics
The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The structure of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, featuring aromatic pyridine rings, a bromine substituent, and an amine linkage, suggests a molecule with both hydrophobic and polar characteristics.
-
DMSO (Dimethyl Sulfoxide): As a strong organic solvent, DMSO is highly effective at dissolving a wide array of organic materials, including many polymers and inorganic salts[5]. Its miscibility with water and most organic liquids makes it an ideal vehicle for delivering test compounds in cellular assays[3].
-
Water: As the biological solvent, a compound's aqueous solubility is a key determinant of its absorption and distribution in vivo. The pyridine nitrogen atoms in the target compound can act as hydrogen bond acceptors, potentially contributing to some degree of aqueous solubility[6].
Experimental Determination of Solubility
The most reliable methods for solubility determination involve the preparation of a saturated solution and subsequent quantification of the dissolved compound. The "shake-flask" method is considered the gold standard for determining thermodynamic or equilibrium solubility[7].
Thermodynamic Solubility in DMSO
This protocol aims to determine the maximum equilibrium solubility of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine in anhydrous DMSO at a controlled temperature.
Experimental Workflow for DMSO Solubility
Sources
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. evotec.com [evotec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
Technical Guide: Biological Activity & Therapeutic Potential of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine Derivatives
Part 1: Executive Summary & Structural Logic
The 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the realm of kinase inhibition. Structurally, this bis-pyridyl amine core functions as a bioisostere of the adenine ring found in ATP, allowing it to anchor effectively within the hinge region of various protein kinases.
The strategic value of this molecule lies in its 5-bromo substitution . In medicinal chemistry campaigns, this halogen serves not merely as a structural feature but as a reactive "handle" (vector) for late-stage diversification. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), researchers can extend the molecule into the hydrophobic back-pocket or solvent-exposed regions of a target protein, dramatically improving potency and selectivity.
Key Biological Targets
-
Primary: Serine/Threonine Kinases (e.g., CDK2, DLK/MAP3K12).
-
Secondary: Tyrosine Kinases (e.g., c-Src, BCR-Abl variants).
-
Emerging: Non-kinase targets including Tau aggregation modulation and antimicrobial activity.
Part 2: Chemical Architecture & Synthesis[1][2]
The Pharmacophore: Why This Core?
The N-(pyridin-3-yl)pyridin-2-amine motif is designed to satisfy the "Hinge Binding" requirement of Type I kinase inhibitors.
-
Acceptor-Donor Motif: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the bridging amine (NH) acts as a hydrogen bond donor. This mimics the N1 and N6 of adenine.
-
The 5-Bromo Vector: Located para to the bridging amine, the bromine atom points towards the "Gatekeeper" residue or the hydrophobic pocket II, depending on the specific kinase conformation.
Synthetic Pathway (Self-Validating Protocol)
The synthesis of the core and its subsequent derivatization relies on orthogonal palladium chemistries. The following workflow describes the construction of the core followed by library generation.
Diagram 1: Synthetic Workflow (Graphviz)
Protocol 1: Synthesis of the Core Scaffold
-
Reagents: 2-Amino-5-bromopyridine (1.0 eq), 3-Bromopyridine (1.1 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Procedure:
-
Charge a dried Schlenk flask with reactants and base under Argon.
-
Add dioxane and degas for 10 minutes.
-
Add catalyst and ligand; heat to 100°C for 12-16 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1). The product is less polar than the starting amine.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
Part 3: Biological Activity & Mechanism of Action
Kinase Inhibition Profile
Derivatives of this scaffold typically function as ATP-competitive inhibitors . The SAR (Structure-Activity Relationship) generally follows these trends:
| Substituent (R) at 5-Position | Predicted Effect | Target Class |
| -Br (Parent) | Moderate potency; mainly a fragment/intermediate. | General Kinase Binder |
| -Phenyl / Substituted Aryl | Increases hydrophobic interactions; targets the back-pocket. | CDK2, c-Src |
| -Heteroaryl (e.g., Pyrazole) | Improves water solubility and H-bonding capability. | DLK (MAP3K12), JNK |
| -Amide Linkers | Extends into the solvent-exposed region; improves selectivity. | Vps34, PI3K |
Mechanism of Action: The "Hinge Binder"
The molecule lodges itself into the ATP-binding cleft. The 5-bromo derivatives are particularly effective when coupled with aryl groups that displace the "activation loop" or lock the kinase in an inactive (DFG-out) conformation.
Diagram 2: Signaling Pathway Interference (DLK Example)
Part 4: Experimental Protocols for Biological Evaluation
To ensure data integrity, the following protocols must be treated as rigid systems.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Platform)
-
Objective: Determine IC50 values for derivatives against a specific kinase (e.g., CDK2/CyclinA).
-
Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.
Step-by-Step Methodology:
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Prepare a 10-point serial dilution of the 5-bromo derivative in DMSO (Top concentration: 10 µM).
-
Reaction Assembly:
-
Add 2 µL of Compound to a 384-well white plate.
-
Add 4 µL of Enzyme (e.g., CDK2, 2 ng/well). Incubate for 10 min at RT (allows compound to bind).
-
Add 4 µL of Substrate/ATP mix (10 µM ATP final).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
-
-
Readout: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.
Protocol 3: Cell Viability Assay (MTT)
-
Objective: Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
-
Causality: Kinase inhibition leads to cell cycle arrest (G1/S phase) and subsequent metabolic collapse.
-
Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat with derivatives (0.1 - 100 µM) for 72 hours.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours at 37°C.
-
Note: Viable cells with active mitochondria reduce MTT (yellow) to formazan (purple).
-
-
Solubilization: Aspirate media; add 150 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm.
Part 5: References
-
Patel, S., et al. (2015). "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12)." Journal of Medicinal Chemistry.
-
Zhao, P., et al. (2024). "Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors."[1] Bioorganic Chemistry.
-
Rosenthal, A. S., et al. (2013). "Synthesis and SAR Studies of 5-(Pyridin-4-Yl)-1,3,4-Thiadiazol-2-Amine Derivatives."[2] Amanote Research.
-
BenchChem Protocols. "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry."
Sources
Beyond the Scaffold: Unlocking Kinase Selectivity with 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine represents a "privileged structure"—a molecular scaffold capable of binding to multiple unrelated protein targets with high affinity. Specifically, this bis-pyridine amine motif serves as a potent hinge-binding anchor for Type I and Type I½ kinase inhibitors.
This guide analyzes the therapeutic potential of this scaffold, focusing on its ability to mimic the adenine ring of ATP. We explore its structural pharmacology, detail the synthetic pathways for library generation using the 5-bromo "exit vector," and provide validated protocols for biochemical profiling against targets such as CDK2 , VRK1 , and p38 MAPK .
Structural Pharmacology: The Hinge-Binding Anchor
The efficacy of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine lies in its ability to form a bidentate hydrogen bond network with the kinase hinge region. Unlike promiscuous pan-assay interference compounds (PAINS), this scaffold offers a tunable core.
Mechanism of Action
The molecule functions as an ATP-competitive inhibitor. Its binding mode is characterized by a "Donor-Acceptor" (D-A) motif:
-
Pyridine Nitrogen (N1 of Ring A): Acts as a Hydrogen Bond Acceptor , interacting with the backbone amide NH of the hinge residue (e.g., Met134 in VRK1 or Leu83 in CDK2).
-
Exocyclic Amine (NH): Acts as a Hydrogen Bond Donor , interacting with the backbone carbonyl oxygen of the hinge residue.
-
5-Bromo Substituent: Serves as a hydrophobic handle that typically points toward the solvent-exposed region (Solvent Front), allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.
-
Pyridin-3-yl Ring (Ring B): Occupies the hydrophobic pocket behind the ATP binding site, often interacting with the "Gatekeeper" residue via Van der Waals forces or
-stacking.
Visualization of Binding Mode
The following diagram illustrates the interaction between the scaffold and a representative kinase hinge region.
Caption: Schematic representation of the bidentate hydrogen bonding network between the bis-pyridine scaffold and the kinase hinge region.
Synthetic Utility: The "Exit Vector" Strategy
The 5-bromo position is critical for transforming this scaffold from a micromolar "hit" to a nanomolar "lead." It allows medicinal chemists to perform Structure-Activity Relationship (SAR) expansion using Palladium-catalyzed cross-coupling.
Synthesis of the Core Scaffold
The core is typically synthesized via a Buchwald-Hartwig Amination between 2-amino-5-bromopyridine and 3-bromopyridine (or 3-iodopyridine), though this can lead to scrambling. A more controlled approach uses Suzuki-Miyaura coupling followed by specific amination conditions.
Optimized Protocol for Core Synthesis:
-
Reactants: 5-bromo-2-fluoropyridine + 3-aminopyridine.
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH.
-
Solvent: THF or DMF.
-
Conditions:
to RT, atmosphere. -
Yield: Typically 70-85%.
Derivatization Workflow (Library Generation)
Once the core is established, the 5-Br position acts as the diversity point.[1]
Step-by-Step Protocol: Suzuki-Miyaura Coupling at C-5 Objective: Introduce solubilizing R-groups (e.g., N-methylpiperazine phenyl) to improve ADME properties.
-
Preparation: Dissolve 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine (1.0 eq) in 1,4-Dioxane/Water (4:1 v/v).
-
Reagents: Add Aryl/Heteroaryl Boronic Acid (1.2 eq) and
(2.0 eq). -
Catalyst: Add
(5 mol%). Note: Use active catalyst to prevent debromination. -
Reaction: Degas with Argon for 5 mins. Heat to
for 4-12 hours. -
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Synthetic Logic Diagram
Caption: Synthetic workflow transforming raw materials into a diversified kinase inhibitor library via the 5-Br handle.
Kinase Profiling & Assay Protocols
To validate the therapeutic potential, the scaffold must be screened against relevant kinases. Based on structural homology, CDK2 (Cyclin-Dependent Kinase 2) and VRK1 (Vaccinia-Related Kinase 1) are primary targets.
Assay Selection: TR-FRET (LanthaScreen™)
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its low background noise and ability to measure binding affinity (
Detailed Protocol: Eu-Kinase Binding Assay
Materials:
-
Kinase: Recombinant Human CDK2/Cyclin A.
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 236).
-
Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Compound Dilution: Prepare a 10-point dose-response curve of the 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine derivative in DMSO (Top concentration 10
M). -
Plate Setup: Dispense 5
L of compound into a 384-well white low-volume plate. -
Master Mix: Prepare a mix of Kinase (5 nM final), Eu-Antibody (2 nM final), and Tracer (concentrations near
of tracer, typically 5-20 nM). -
Incubation: Add 10
L of Master Mix to the wells. Incubate for 60 minutes at Room Temperature in the dark. -
Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer]; Emission 2: 615 nm [Europium]).
-
Analysis: Calculate TR-FRET ratio (
). Plot against log[Compound] to determine or .
Data Interpretation: SAR Trends
The following table summarizes expected SAR trends for this scaffold based on literature precedents for similar aminopyridines [1, 3].
| Substitution at 5-Position (R) | Predicted Effect on Potency | Predicted Effect on Solubility | Rationale |
| -Br (Parent) | Moderate (µM range) | Low | Good hinge binder, but lacks solvent interaction. |
| -Phenyl | Improved | Low | Extends into hydrophobic pocket; may improve potency but not ADME. |
| -N-Methylpiperazine | High (nM range) | High | Forms salt bridge with solvent-exposed residues (e.g., Asp/Glu); improves solubility. |
| -Morpholine | Moderate/High | Moderate | H-bond acceptor capability; improves metabolic stability. |
References
-
BenchChem. (2025).[1] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from
-
Snahel Patel, et al. (2015).[2] Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. Retrieved from
-
Zhao, P., et al. (2024).[3] Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Retrieved from
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from
- ThermoFisher Scientific.LanthaScreen™ Eu Kinase Binding Assay Standard Protocol. (General Protocol Reference).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine Synthesis Pathways
An In-Depth Technical Guide for Medicinal Chemists
Foreword: The Strategic Importance of a Privileged Scaffold
In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a favored motif for optimizing ligand-receptor interactions. The molecule 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a particularly valuable intermediate, embodying a strategic convergence of features. The diarylamine linkage is a common structural element in kinase inhibitors, while the bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle for late-stage functionalization via cross-coupling chemistry.[2][3] This allows for the rapid generation of diverse compound libraries, a critical process in hit-to-lead optimization.
This guide provides a comprehensive review of the primary synthetic pathways to this key intermediate, grounded in established chemical principles and supported by field-proven protocols. We will dissect the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices and providing detailed, actionable methodologies for the practicing researcher.
Primary Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling
The most robust and widely adopted method for constructing the diarylamine bond in 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, offering broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[4]
The reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. For our target molecule, this can be approached in two ways:
-
Route A: Coupling of 2-amino-5-bromopyridine with a 3-halopyridine.
-
Route B: Coupling of 3-aminopyridine with a 2,5-dihalopyridine.
Route A is generally preferred as it avoids the potential for di-substitution that can complicate Route B. The core of the reaction's success lies in the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Expertise in Practice: The Critical Role of Ligand and Base Selection
The efficacy of the Buchwald-Hartwig amination is not merely dependent on the palladium catalyst but hinges critically on the choice of phosphine ligand and base.
-
Ligands: Early generations of catalysts were often inefficient for electron-deficient heteroaryl halides. The development of sterically hindered, electron-rich phosphine ligands was a major breakthrough. Ligands like Xantphos and BINAP promote the reductive elimination step and prevent the formation of inactive catalyst species.[4][5] Bidentate ligands, in particular, can stabilize the palladium center and accelerate the reaction.[4][6]
-
Base: The base serves to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used and is effective but can be incompatible with base-sensitive functional groups.[5] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provide milder alternatives.[6]
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Reagent/Condition | Rationale & Causality |
| Aryl Halide | 2-Amino-5-bromopyridine | Commercially available or readily synthesized precursor. |
| Amine | 3-Aminopyridine | The nucleophilic coupling partner. |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | Xantphos, (±)-BINAP | Bulky, electron-rich phosphines that stabilize the catalyst and promote reductive elimination.[5][7] |
| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. K₃PO₄ is a milder option.[5] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst.[5] |
| Temperature | 80-110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle.[6][7] |
| Atmosphere | Nitrogen or Argon | The Pd(0) catalyst is oxygen-sensitive and requires an inert atmosphere to prevent degradation.[7] |
Experimental Protocol 1: Buchwald-Hartwig Synthesis
This protocol is a representative procedure for the synthesis of the target compound.
Materials:
-
2-Amino-5-bromopyridine (1.0 eq.)
-
3-Aminopyridine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Sodium tert-butoxide (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add 2-amino-5-bromopyridine, 3-aminopyridine, Xantphos, and sodium tert-butoxide.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add Pd₂(dba)₃ to the flask under a positive pressure of inert gas.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine.
Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)
While less common for this specific transformation, Nucleophilic Aromatic Substitution (SNAr) is a potential alternative. This pathway requires an electron-deficient aromatic ring and a strong nucleophile.[8] The pyridine ring is inherently electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack.[9]
In this context, the reaction would involve 3-aminopyridine (as the nucleophile) attacking 2,5-dibromopyridine. The electron-withdrawing nature of the second bromine atom and the ring nitrogen atom activates the C-2 position towards substitution.
Caption: A simplified workflow for the SNAr pathway.
Causality and Limitations
The SNAr approach is often hampered by several factors:
-
Harsh Conditions: The reaction typically requires high temperatures and a strong base to proceed, limiting its functional group tolerance.
-
Regioselectivity: While the C-2 position is activated, competitive substitution at other positions can occur, leading to isomeric impurities.
-
Leaving Group Ability: The reactivity order for leaving groups in SNAr is F > Cl > Br > I, which is the opposite of many other substitution reactions.[8] This means that bromide is a less effective leaving group than fluoride or chloride in this mechanism.
Microwave-assisted synthesis can sometimes overcome the high activation energy barrier, providing a more rapid and efficient alternative to conventional heating.[2]
Synthesis of Key Precursors
The successful synthesis of the final product is contingent on the availability and purity of the starting materials.
Protocol 2: Synthesis of 5-Bromo-2-methylpyridin-3-amine (Reduction Method)
A common precursor for related structures is 5-bromo-2-methylpyridin-3-amine, which is typically synthesized via the reduction of its nitro analogue.[2] This protocol details a robust method using iron powder.[10]
Materials:
-
5-Bromo-2-methyl-3-nitropyridine (1.0 eq.)
-
Iron powder (2.5 eq.)
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve 5-bromo-2-methyl-3-nitropyridine in methanol in a round-bottom flask and heat to 40 °C.
-
Add the powdered iron in portions to the stirred solution to prevent clumping.[2][10]
-
Carefully add concentrated hydrochloric acid dropwise to the mixture.
-
Heat the mixture to reflux and stir vigorously for 2-3 hours. The reaction progress can be monitored by the disappearance of the yellow nitro compound.[2][10]
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product, typically as an orange solid with a yield of approximately 90%.[2]
Conclusion and Future Outlook
The synthesis of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is most reliably and efficiently achieved via the Buchwald-Hartwig amination. This palladium-catalyzed method offers superior versatility, milder conditions, and better functional group tolerance compared to classical SNAr approaches. The key to success lies in the judicious selection of an appropriate palladium pre-catalyst, a sterically demanding and electron-rich phosphine ligand, and a suitable base tailored to the substrate's stability.
As a key building block, 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine provides a platform for extensive derivatization. The strategically placed bromine atom is ripe for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of large, diverse libraries of compounds for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors.
References
-
Shaikh, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
Mphahlele, M. J. et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Coles, S. J. et al. (2011). 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine. Acta Crystallographica Section E. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Wang, Z. et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Available at: [Link]
-
Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]
-
Aly, A. A. et al. (2019). Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Polycyclic Aromatic Compounds. Available at: [Link]
-
Autech (2026). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Autech. Available at: [Link]
-
Problems in Chemistry (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
Pharmacophore Modeling of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine Ligands
The following technical guide details the pharmacophore modeling strategy for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine ligands. This scaffold represents a privileged chemotype in medicinal chemistry, primarily recognized as a Type I Kinase Inhibitor (Hinge Binder) due to its donor-acceptor motif, though it also shares structural features with nicotinic acetylcholine receptor (nAChR) modulators.
This guide focuses on its application as a Kinase Inhibitor , leveraging the 2-aminopyridine core's ability to mimic the adenine ring of ATP.
A Strategic Guide for Rational Drug Design & Lead Optimization
Executive Summary & Structural Rationale
The molecule 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a bis-heteroaryl amine scaffold characterized by a 2-aminopyridine core linked to a 3-pyridyl ring. In the context of structure-based drug design (SBDD), this scaffold is a classic ATP-competitive pharmacophore .
Chemotype Analysis
-
Scaffold Class: Bis-aryl amine (2-aminopyridine derivative).
-
Primary Biological Target: Serine/Threonine Kinases (e.g., CDK2, GSK3, ERK) and Tyrosine Kinases (e.g., VEGFR, SRC).
-
Mechanism of Action: Competitive inhibition at the ATP-binding site (Hinge Region).
Key Pharmacophoric Features[1][2]
-
Hinge Binding Motif (Donor-Acceptor): The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), and the exocyclic amine (NH) acts as a Hydrogen Bond Donor (HBD). This mimics the N1 and N6 of adenine.
-
Halogen Bond / Hydrophobic Handle: The 5-bromo substituent provides a critical vector for filling the hydrophobic pocket (Gatekeeper region) or forming a halogen bond with backbone carbonyls.
-
Solvent Exposure / Allosteric Reach: The N-(pyridin-3-yl) ring extends towards the solvent front or the ribose-binding pocket, offering a vector for solubility-enhancing groups.
Computational Workflow: From Ligand to Model
The following workflow outlines the generation of a high-quality 3D pharmacophore model. This protocol emphasizes conformational sampling and exclusion volume definition, which are critical for reducing false positives.
Phase I: Ligand Preparation & Conformational Analysis
Objective: Generate a bioactive conformation ensemble. The 2-aminopyridine core is planar, but the N-linkage allows for rotational freedom.
-
Protonation State Enumeration:
-
Tool: Epik (Schrödinger) or MoKa.
-
Protocol: Calculate pKa for both pyridine nitrogens.
-
Insight: The 2-aminopyridine ring is less basic (pKa ~6.8) than a standard pyridine due to resonance, but the bioactive form is typically the neutral tautomer for hinge binding. Ensure the 2-amino-pyridine tautomer is selected, not the 2-imino-dihydropyridine form, as the latter disrupts the donor-acceptor pattern required for kinase hinge binding.
-
-
Conformer Generation:
-
Method: Mixed Monte Carlo/Low-mode (MCMM) search.
-
Energy Window: 5.0 kcal/mol (to capture accessible bioactive states).
-
Constraint: Enforce planarity on the aminopyridine system but allow free rotation around the C-N-C bonds.
-
Phase II: Pharmacophore Feature Definition
Based on the structural analysis of the 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine scaffold, the following features must be defined in the hypothesis.
| Feature Type | Chemical Moiety | Biological Interaction (Kinase Hinge) | Sphere Radius (Å) |
| HBA (Vector) | Pyridine Nitrogen (Ring A) | Accepts H-bond from Backbone NH (e.g., Leu83 in CDK2) | 1.2 |
| HBD (Vector) | Exocyclic Amine (NH) | Donates H-bond to Backbone C=O (e.g., Glu81 in CDK2) | 1.0 |
| Hydrophobic (HY) | 5-Bromo Substituent | Occupies Hydrophobic Pocket I / Gatekeeper proximity | 1.5 |
| Ring Aromatic (RA) | Pyridin-3-yl Ring (Ring B)[1] | Pi-stacking or Hydrophobic interaction in Ribose pocket | 1.4 |
| Excluded Volume | Periphery | Defines the ATP-binding site boundaries to prevent steric clash | N/A |
Visualizing the Pharmacophore Strategy
The following diagram illustrates the logical flow from the chemical structure to the validated pharmacophore model, highlighting the critical decision points.
Figure 1: Strategic workflow for generating a validated pharmacophore model for the aminopyridine scaffold.
Experimental Validation & Protocol
To ensure the trustworthiness of the generated model, it must be validated against a known dataset. Since this is a specific scaffold, we utilize a Kinase Decoy Set .
Protocol: Model Validation via ROC Analysis
Step 1: Construct the Active Set
-
Retrieve 50-100 known kinase inhibitors containing the 2-aminopyridine or 2-aminopyrimidine core from ChEMBL.
-
Filter for IC50 < 100 nM against a representative target (e.g., CDK2).
Step 2: Construct the Decoy Set
-
Use the DUD-E (Directory of Useful Decoys) generator.
-
Input the active ligands to generate 2500+ property-matched decoys (similar MW, LogP, but dissimilar topology).
Step 3: Screen and Score
-
Screen both sets against the pharmacophore model.
-
Calculate the Enrichment Factor (EF) at 1% and 5%.
-
Success Metric: An Area Under the Curve (AUC) > 0.7 indicates a predictive model. If AUC < 0.5, refine the Excluded Volumes to reduce false positives.
Protocol: Halogen Bond Optimization
The 5-bromo substituent is not merely hydrophobic; it can form a Halogen Bond (X-bond) with backbone carbonyls.
-
In Silico Check: Measure the angle C-Br···O. An angle of 160°–180° indicates a strong halogen bond (sigma-hole interaction).
-
Validation: Replace Br with Cl (weaker X-bond) or CH3 (no X-bond) in docking simulations. A loss of affinity confirms the specific contribution of the halogen.
References
- Leach, A. R., & Gillet, V. J. (2007). An Introduction to Chemoinformatics. Springer.
-
Anderson, A. C. (2003). The Process of Structure-Based Drug Design. Chemistry & Biology, 10(9), 787-797. Link
-
Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Link
-
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
-
Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Link
Sources
Methodological & Application
Topic: Preparation of Radiolabeled 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine for Positron Emission Tomography (PET) Imaging
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that enables the non-invasive, quantitative study of biological processes in vivo.[1][2] The development of novel radiotracers targeting specific molecular pathways is crucial for advancing disease diagnosis, drug development, and understanding pathophysiology.[3] The pyridine-based scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of inhibitors for targets such as protein kinases and other receptors.[4] This application note provides a comprehensive guide to the synthesis, radiolabeling, purification, and quality control of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, a novel scaffold for potential PET tracer development. We present two detailed protocols for radiolabeling with the most commonly used PET radionuclides: Carbon-11 ([¹¹C], t½ = 20.4 min) and Fluorine-18 ([¹⁸F], t½ = 109.7 min), offering flexibility for different research and clinical applications.[5][6]
Introduction and Rationale
The 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine core structure represents a versatile platform for developing targeted PET tracers. The bipyridinyl amine motif is a known pharmacophore for various biological targets, including but not limited to Bruton's tyrosine kinase (BTK) and colony-stimulating factor 1 receptor (CSF1R).[3][7] The presence of a bromine atom can modulate the lipophilicity and metabolic stability of the molecule, while the pyridine nitrogens offer sites for hydrogen bonding within a target's binding pocket.
Developing a PET tracer from this scaffold allows for the real-time assessment of target engagement, pharmacokinetics, and pharmacodynamics of potential therapeutics. For example, a successful tracer could be used to:
-
Stratify patients for targeted therapies.
-
Determine optimal drug dosage by measuring receptor occupancy.
-
Monitor therapeutic response non-invasively.[8]
This guide is designed to provide researchers with the foundational chemistry and methodologies required to produce this tracer for preclinical evaluation.
Synthesis of Radiolabeling Precursors
The successful and reproducible synthesis of a PET tracer begins with a high-quality, well-characterized precursor. Depending on the chosen radiolabeling strategy, different precursors are required.
Synthesis of Des-methyl Precursor for [¹¹C]Methylation
For labeling with [¹¹C]CH₃I or [¹¹C]CH₃OTf, a precursor with a nucleophilic site (e.g., a secondary amine) is required. The synthesis of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine itself serves as the precursor for potential N-methylation.
Reaction Scheme:
A plausible synthetic route involves a palladium-catalyzed Buchwald-Hartwig amination reaction between 2,5-dibromopyridine and 3-aminopyridine.
Caption: Synthetic scheme for the precursor for [¹¹C]methylation.
Synthesis of N-hydroxyethyl Precursor for [¹⁸F]Fluoroethylation
For labeling with [¹⁸F]fluoroethyl tosylate, a precursor containing a nucleophilic hydroxyl or primary/secondary amine group is needed. Here, we modify the pyridin-3-yl amine with an ethanolamine sidechain prior to the coupling reaction.
Protocol:
-
Protection: Protect the amino group of 3-amino-1-ethanol with a suitable protecting group (e.g., Boc anhydride).
-
Coupling: Perform the Buchwald-Hartwig amination as described above, using the protected amino-ethanol derivative.
-
Deprotection: Remove the protecting group (e.g., with TFA or HCl) to yield the final precursor, 2-((5-bromo-2-(pyridin-3-ylamino)phenyl)amino)ethanol.
Radiolabeling and Purification
All radiolabeling procedures must be performed in a shielded hot cell using automated synthesis modules. The short half-lives of PET isotopes necessitate rapid and efficient chemical transformations.[9]
General Workflow for PET Tracer Production
The overall process from radionuclide production to the final injectable product follows a strictly controlled workflow to ensure safety and quality.
Caption: Standardized workflow for PET radiopharmaceutical production.
Protocol 1: [¹¹C]Methylation of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
This protocol describes the N-methylation using [¹¹C]methyl iodide. [¹¹C]Methyl triflate is an alternative, more reactive methylating agent.[8][10]
Materials and Reagents
| Reagent | Purpose |
|---|---|
| Precursor (from Sec. 2.1) | Substrate for methylation |
| [¹¹C]CH₃I | Radioactive methylating agent |
| Sodium Hydride (NaH) | Base |
| Dimethylformamide (DMF) | Anhydrous Solvent |
| HPLC Mobile Phase | For purification |
| Sterile Water for Injection, USP | For final formulation |
| Ethanol, USP | Co-solvent for formulation |
Step-by-Step Methodology
-
[¹¹C]CH₃I Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄ and subsequently to [¹¹C]CH₃I using standard radiochemistry modules.
-
Reaction Setup: Dissolve 1-2 mg of the precursor in 300 µL of anhydrous DMF in a sealed reaction vessel. Add a suspension of NaH (approx. 2 mg) to the solution.
-
Radiolabeling: Trap the gaseous [¹¹C]CH₃I in the reaction vessel at room temperature. Heat the vessel to 80-100°C for 5 minutes.[11]
-
Quenching: Cool the vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) to isolate the radiolabeled product from the precursor and other impurities.
-
Formulation: Collect the HPLC fraction containing the product into a flask containing sterile water. Pass the diluted solution through a C18 Sep-Pak cartridge to trap the tracer. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with 0.5-1.0 mL of Ethanol, USP, and dilute with sterile saline for injection to achieve a final ethanol concentration of <10%.
Protocol 2: [¹⁸F]Fluoroethylation of the N-hydroxyethyl Precursor
This two-step, one-pot procedure involves creating an [¹⁸F]fluoroethyl intermediate which then alkylates the precursor. This is a robust method for introducing Fluorine-18 into molecules sensitive to direct fluorination conditions.[12]
Materials and Reagents
| Reagent | Purpose |
|---|---|
| [¹⁸F]Fluoride | Starting radionuclide |
| Kryptofix 2.2.2 (K₂₂₂) | Phase transfer catalyst |
| Potassium Carbonate (K₂CO₃) | Base |
| Ethylene Glycol Ditosylate | Prosthetic group precursor |
| N-hydroxyethyl Precursor | Substrate for alkylation |
| Acetonitrile (MeCN) | Anhydrous Solvent |
Step-by-Step Methodology
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion-exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the mixture azeotropically at 110°C under a stream of nitrogen to form the reactive, "naked" [¹⁸F]F⁻/K₂₂₂ complex.
-
Prosthetic Group Synthesis: Add ethylene glycol ditosylate (2-4 mg in 500 µL MeCN) to the dried [¹⁸F]fluoride complex. Heat at 95°C for 5-10 minutes to produce [¹⁸F]fluoroethyl tosylate.
-
Radiolabeling: Add the N-hydroxyethyl precursor (2-3 mg) along with a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide) in 300 µL of MeCN to the reaction vessel containing [¹⁸F]fluoroethyl tosylate. Heat at 110°C for 10 minutes.
-
Purification and Formulation: Follow the same Quenching, Purification, and Formulation steps as described in Protocol 1 (Section 3.2).
Quality Control
Comprehensive quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before any in vivo use.[9][13] All tests must be performed according to established pharmacopeial standards (e.g., USP or Ph. Eur.).[14]
| Parameter | Method | Specification | Rationale |
| Identity | Co-elution on analytical HPLC with non-radioactive standard | Retention time of radioactive peak matches that of the reference standard | Confirms the chemical identity of the tracer. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | Ensures that radiation dose is from the desired compound, minimizing off-target effects from impurities.[13] |
| Radionuclidic Purity | Gamma Ray Spectroscopy | ≥ 99.5% (for specific radionuclide) | Confirms the identity of the radionuclide and quantifies long-lived impurities that could increase patient radiation dose.[13] |
| Molar Activity (Aₘ) | Analytical HPLC with calibrated UV detector | > 37 GBq/µmol (> 1 Ci/µmol) at time of injection | High molar activity is crucial to avoid mass effects, where the non-radioactive compound competes for binding sites.[15] |
| pH | pH meter or validated pH strips | 4.5 - 7.5 | Ensures the final product is physiologically compatible and avoids pain or thrombosis upon injection. |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 10% v/v, Acetonitrile < 410 ppm | Limits exposure to potentially toxic solvents used during synthesis. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is max dose volume in mL) | Protects against pyrogenic reactions. |
| Sterility | Incubation in culture media | No microbial growth | Ensures the product is free from microbial contamination. (Typically performed retrospectively). |
Expected Outcomes and Discussion
The described radiosyntheses are expected to provide the target tracers in yields and molar activities suitable for preclinical PET imaging.
| Tracer | Expected Decay-Corrected Yield | Expected Molar Activity (EOS) |
| [¹¹C]5-Bromo-N-(pyridin-3-yl)pyridin-2-amine | 25 - 40% | 70 - 200 GBq/µmol |
| [¹⁸F]5-Bromo-N-(pyridin-3-yl)pyridin-2-amine derivative | 10 - 25% | 80 - 250 GBq/µmol |
Causality and Experimental Choices:
-
Kryptofix 2.2.2: This cryptand chelates the potassium counter-ion, effectively separating it from the [¹⁸F]fluoride anion. This "naked" fluoride is significantly more nucleophilic, dramatically increasing reaction efficiency.[6]
-
Palladium Catalysis: Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly for coupling amines to aryl halides like 2,5-dibromopyridine, which might be unreactive under classical conditions.[16]
-
HPLC Purification: This is the gold standard for separating the high-mass precursor from the no-carrier-added, low-mass radiolabeled product, which is essential for achieving high molar activity.[10]
Upon successful synthesis and QC, the tracer would be evaluated for its potential as an imaging agent. This includes measuring its lipophilicity (LogD), stability in plasma, and finally, conducting PET imaging studies in animal models to assess its biodistribution, target specificity, and pharmacokinetic properties.[17][18][19]
References
-
Verzijl, G. M., et al. (2020). Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. PubMed. [Link]
-
Schmid, J., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing. [Link]
-
Tredwell, M., et al. (2014). 2-Bromo-6-[(18) F]fluoropyridine: two-step fluorine-18 radiolabelling via transition metal-mediated chemistry. PubMed. [Link]
-
Tredwell, M., et al. (2014). 2‐Bromo‐6‐[18F]fluoropyridine: two‐step fluorine‐18 radiolabelling via transition metal‐mediated chemistry. Sílice (CSIC). [Link]
-
Wang, F., et al. (2025). Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. PMC. [Link]
-
Ho, S., et al. (2019). Synthesis and in vivo Evaluation of a Novel 18 F-Labelled PET Tracer 18 F-BBR for Myocardial Perfusion Imaging in Mice. Journal of Nuclear Medicine. [Link]
-
Shi, S., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC. [Link]
-
Shi, S., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. [Link]
-
Liu, Z., et al. (2024). Synthesis and Characterization of a Novel PET Tracer for Noninvasive Evaluation of FGL1 Status in Tumors. ACS Publications. [Link]
-
Svatunek, D., et al. (2018). Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7. ACS Publications. [Link]
-
Jali, A., et al. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. [Link]
-
Deng, X., et al. (2024). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. American College of Neuropsychopharmacology. [Link]
-
Peko, Y., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]
-
Bas-badea, F., et al. (2022). Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods. National Library of Medicine. [Link]
-
International Atomic Energy Agency. (2021). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. [Link]
-
Bernard-gauthier, V., et al. (2018). Development of new chemistry for fluorine-18 radiolabeling. ERA - Scholaris. [Link]
-
Sobrio, F. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Purohit, A., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Hong, H., et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. [Link]
-
Adochite, R-C., et al. (2023). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC. [Link]
-
Gao, M., et al. (2017). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. PubMed Central. [Link]
-
D'agostino, E., et al. (2019). Radiolabeled PET/MRI Nanoparticles for Tumor Imaging. PMC - NIH. [Link]
-
Xing, Y., et al. (2014). Recent Development of Radiolabeled Nanoparticles for PET Imaging. Austin Publishing Group. [Link]
-
Sobrio, F. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]
-
Tourvieille, C., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. RSC Publishing. [Link]
-
Kumar, A., et al. (2024). Development of Pyridothiophene Compounds for PET Imaging of α‐Synuclein. Wiley Online Library. [Link]
-
Zhang, X., et al. (2021). Comparison of quality control standards of PET radiopharmaceuticals for tumor in Pharmacopoeia of Europe, the United States and People's Republic of China. National Library of Medicine. [Link]
-
Kumar, A., et al. (2024). Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein. PMC. [Link]
-
Uz-zaman, S., et al. (2022). Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. Semantic Scholar. [Link]
-
Stockhofe, K., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI. [Link]
-
Stockhofe, K., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI. [Link]
Sources
- 1. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled PET/MRI Nanoparticles for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 11. e-century.us [e-century.us]
- 12. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 14. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and in vivo Evaluation of a Novel 18F-Labelled PET Tracer 18F-BBR for Myocardial Perfusion Imaging in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Note: 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine as a Privileged Scaffold in Heterocycle Synthesis
Abstract & Strategic Significance
In the landscape of modern medicinal chemistry, 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This dipyridylamine motif is particularly valued in kinase inhibitor discovery, where the central secondary amine (NH) and adjacent pyridine nitrogens frequently serve as a donor-acceptor triad for hydrogen bonding with the ATP-binding hinge region of kinases (e.g., p38 MAP kinase, Src, and various Tyrosine Kinases).
The strategic value of this specific intermediate lies in its orthogonal reactivity :
-
The 5-Bromine atom: A reliable handle for palladium-catalyzed C-C bond formation (Suzuki, Sonogashira), allowing extension into the solvent-exposed regions of a binding pocket.
-
The Secondary Amine: A site for fine-tuning solubility or cyclization to form tricyclic fused systems (e.g., azacarbolines).
-
The 3-Pyridyl Ring: Provides distinct vector geometry compared to phenyl analogs, improving aqueous solubility and metabolic stability.
This guide details the synthesis, functionalization, and application of this intermediate, moving beyond standard recipes to provide a robust, scalable workflow.
Chemical Profile & Reactivity Map
Compound Name: 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine Molecular Formula: C₁₀H₈BrN₃ Molecular Weight: 250.09 g/mol Physical State: Off-white to pale yellow solid Solubility: Soluble in DMSO, DMF, hot EtOAc; sparingly soluble in DCM.
Reactivity Visualization
The following diagram illustrates the divergent pathways available from this core intermediate.
Caption: Orthogonal reactivity map highlighting the 5-Br position for chain extension and the NH bridge for core modification.
Protocol 1: Synthesis of the Core Intermediate
The "Make" Phase
While 2-amino-5-bromopyridine and 3-bromopyridine could theoretically be coupled, the electronic mismatch makes this difficult. The superior route utilizes 2,5-dibromopyridine and 3-aminopyridine . The 2-position of the pyridine is significantly more electrophilic (activated) than the 5-position, allowing for a highly regioselective mono-amination.
Reaction Scheme
2,5-Dibromopyridine + 3-Aminopyridine
Materials Table
| Reagent | Equiv. | MW | Amount (Example) | Role |
| 2,5-Dibromopyridine | 1.0 | 236.89 | 5.00 g | Electrophile |
| 3-Aminopyridine | 1.1 | 94.11 | 2.18 g | Nucleophile |
| Pd₂(dba)₃ | 0.02 | 915.72 | 386 mg | Catalyst Precursor |
| Xantphos | 0.04 | 578.62 | 488 mg | Ligand (Wide bite angle) |
| Cs₂CO₃ | 2.0 | 325.82 | 13.75 g | Base |
| 1,4-Dioxane | - | - | 50 mL (0.4 M) | Solvent |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a dry vial, mix Pd₂(dba)₃ and Xantphos in 5 mL of dioxane. Stir at room temperature (RT) for 10 minutes under Argon. Why: This ensures the active L₂Pd(0) species is formed before exposing it to the reactants, reducing catalyst deactivation.
-
Reaction Assembly: To a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, add 2,5-dibromopyridine, 3-aminopyridine, and finely ground Cs₂CO₃.
-
Degassing: Add the remaining dioxane. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.
-
Initiation: Add the pre-formed catalyst solution via syringe. Heat the mixture to 90°C .
-
Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexanes) every 2 hours. The 2,5-dibromopyridine spot (high R_f) should disappear.
-
Note: If bis-amination (reaction at both Br sites) is observed, lower temperature to 80°C.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Recrystallize from hot Ethanol or perform flash chromatography (Gradient: 0
5% MeOH in DCM).-
Yield Expectation: 75-85%.
-
Protocol 2: Downstream Functionalization (Suzuki Coupling)
The "Use" Phase
Once the core is synthesized, the 5-bromo position serves as the connection point for the "tail" of the molecule, often used to access the solvent channel in kinase pockets.
Reaction Scheme
Core Intermediate + Aryl Boronic Acid
Optimization for Pyridine-Rich Substrates
Standard Suzuki conditions often fail with pyridyl-amines due to Pd-coordination by the pyridine nitrogens. We utilize a high-activity catalyst system and a biphasic solvent mixture to prevent catalyst sequestration.
Step-by-Step Procedure
-
Charge: In a microwave vial or pressure tube, combine:
-
5-Bromo-N-(pyridin-3-yl)pyridin-2-amine (1.0 equiv)
-
Target Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv) - Robust against N-coordination.
-
K₂CO₃ (2.5 equiv)
-
-
Solvent: Add DME/Water (4:1 ratio). The water is essential for the transmetallation step.
-
Conditions: Heat to 100°C for 4-12 hours (or 120°C for 30 min in microwave).
-
Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Palladium.
-
Isolation: Extract with EtOAc/Water. Dry organics over Na₂SO₄. Purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Case Study: Design of a Type II Kinase Inhibitor
Application in Drug Discovery
To demonstrate the utility of this scaffold, we model the synthesis of a "Hybrid" inhibitor targeting the DFG-out conformation of a tyrosine kinase (e.g., c-Met or VEGFR).
Design Logic:
-
Hinge Binder: The dipyridylamine core (synthesized in Protocol 1).
-
Linker/Tail: A fluoro-phenyl group attached via Suzuki coupling (Protocol 2).
-
Solubilizing Group: A morpholine attached to the phenyl ring.
Synthesis Workflow Diagram
Caption: Linear synthesis workflow for a dipyridylamine-based kinase inhibitor.
Troubleshooting & Expert Tips
| Problem | Probable Cause | Solution |
| Low Conversion (Step 1) | Catalyst Poisoning | Ensure high-quality Argon sparging. Pyridines can coordinate Pd; increase catalyst loading to 5 mol% or switch to BrettPhos (stronger binder). |
| Bis-amination (Step 1) | Temperature too high | The 5-Br position activates at >100°C. Keep reaction strictly at 80-90°C. |
| Product stuck in Aqueous | pH dependency | Pyridines are basic. During workup, ensure the aqueous layer is pH > 10 to keep the product neutral (organic soluble). |
| Protodebromination | Hydride source present | In Suzuki coupling (Step 2), avoid using alcohols (EtOH/iPrOH) as co-solvents. Use DME, Toluene, or Dioxane.[1] |
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society.
-
-
Selectivity in Dihalopyridines
-
Lutz, M. R., et al. (2012).[3] Regioselective Synthesis of 2-Amino-5-bromopyridines. Journal of Organic Chemistry. (Generalized concept citation).
-
-
Dipyridylamine Kinase Inhibitors
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.
-
-
Suzuki Coupling on Pyridines
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. Yields may vary based on reagent quality and technique.
Sources
Application Note: Guidelines for the Safe Storage and Handling of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
Introduction: The Research Context
5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a halogenated pyridinyl-amine derivative. Compounds within this structural class are of significant interest to the drug discovery and development sector. Analogous N-(pyridin-3-yl) structures have been investigated as potent inhibitors for key cellular targets like cyclin-dependent kinase 2 (CDK2), a protein dysregulated in various cancers.[1] Given its potential utility as a synthetic intermediate or a core scaffold in medicinal chemistry, establishing robust and scientifically-grounded protocols for its storage and handling is paramount to ensure personnel safety, experimental integrity, and compound stability.
This document provides a comprehensive guide based on established best practices and safety data from structurally related pyridine compounds. It is intended for researchers, chemists, and laboratory professionals engaged in the use of this reagent.
Physicochemical and Hazard Profile
While a specific Safety Data Sheet (SDS) for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is not extensively available, a reliable hazard profile can be constructed by examining structurally similar bromo- and nitro-substituted pyridines. The data presented below is a synthesis from these analogs and should be treated as a proficient guide.
Table 1: Physicochemical Properties and Hazard Identification
| Parameter | Value / Information | Rationale & Source |
| Chemical Formula | C₁₀H₈BrN₃ | Based on molecular structure. |
| Molecular Weight | 250.10 g/mol | Calculated from the chemical formula. |
| Appearance | Likely a solid powder (e.g., Dark yellow, off-white). | Analogy with similar compounds like 3,5-Dibromo-2-pyridylamine.[2] |
| Melting Point | Not determined. Similar compounds have melting points ranging from 99-103 °C to 182-184 °C.[2][3] | High purity solids in this class are typically crystalline with distinct melting points. |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol). | Common characteristic for heterocyclic amine compounds used in research. |
| GHS Hazard Pictograms | Based on hazards of analogous compounds.[2][4] | |
| GHS Signal Word | Warning | Consistent with irritation hazards.[2][4] |
| Primary Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | These are the most consistently reported hazards for bromo- and amino-pyridines.[2][4][5][6] |
| Potential Additional Hazards | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. | Some highly substituted pyridines exhibit acute toxicity. Users should handle with caution.[7] |
Storage Protocols: Ensuring Compound Integrity
The stability of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is critical for reproducible experimental outcomes. Improper storage can lead to degradation via hydrolysis, oxidation, or photolysis.
Long-Term Archival Storage (> 1 Month)
For archival purposes, the primary objective is to minimize all potential sources of degradation.
-
Temperature: Store at 2-8°C.[8] A refrigerated and controlled environment minimizes the rate of thermal decomposition.
-
Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[7][8] This is a critical step to prevent slow oxidation and reaction with atmospheric moisture, particularly if the compound is hygroscopic.[9]
-
Container: Use a tightly sealed, amber glass vial or a container specifically designed for chemical storage.[4][9][10] The amber glass protects the compound from potential photodegradation, and a tight seal is the first line of defense against atmospheric contaminants.
-
Location: The storage location must be a dry, cool, and well-ventilated area designated for chemical reagents.[4][5][11] It should be stored locked up and segregated from incompatible materials like strong oxidizing agents.[5][7]
Short-Term Working Stock Storage (< 1 Month)
For material in active use, the protocol balances stability with practical accessibility.
-
Container: Keep the compound in its original, tightly sealed container.[2][7]
-
Environment: Store in a desiccator at room temperature. The desiccant protects the compound from ambient moisture between uses.
-
Location: The desiccator should be placed in a cool, dark, and well-ventilated cabinet away from direct sunlight and heat sources.[12]
Experimental Handling Protocols
Safe and accurate handling is essential. The following protocols are designed to protect the operator and prevent contamination of the material.
Engineering Controls & Personal Protective Equipment (PPE)
The causality behind PPE selection is risk mitigation. Each piece of equipment addresses a specific exposure route.
-
Primary Engineering Control: All handling of solid 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine and its solutions must be conducted within a certified chemical fume hood.[4][6][13] This is the primary barrier to prevent inhalation of dust or vapors.[13]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[10][11] This is mandatory to prevent eye contact, which can cause serious irritation.[2]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves.[10] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures.[10] The principle is to avoid all direct skin contact.[13]
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened.[10] Contaminated clothing should be removed immediately and laundered before reuse.[4]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a full-face respirator with appropriate cartridges should be used.[10]
Step-by-Step Protocol for Weighing and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure and ensure accuracy.
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational, the analytical balance is clean, and all necessary equipment (spatulas, weigh paper/boats, vials, solvent) is inside the hood.
-
Equilibration: If the main container is retrieved from cold storage, allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise compound integrity.
-
Aliquot Transfer: Open the container inside the fume hood. Use a clean, dedicated spatula to carefully transfer the desired amount of solid onto anti-static weigh paper or into a tared vial. Avoid creating airborne dust.[11][13] This is the point of highest potential for inhalation exposure, making smooth, deliberate movements essential.
-
Container Sealing: Immediately after dispensing, securely close the main container. If it was stored under inert gas, briefly purge the headspace with the gas before sealing.
-
Dissolution: Add the desired solvent to the vial containing the weighed solid. Cap the vial and mix by vortexing or gentle agitation until fully dissolved.
-
Cleanup and Disposal: Clean the spatula and work surface thoroughly. Dispose of any contaminated weigh paper, gloves, or wipes into a designated hazardous waste container.[2][14] Wash hands thoroughly with soap and water after handling is complete.[7][12]
Spill and Waste Management
Spill Response Protocol
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[10]
-
Containment: For a small solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[4] Do not use combustible materials like paper towels for the initial containment.
-
Cleanup: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste.[5][12] Avoid generating dust during this process.[4][14]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to laboratory management according to institutional policy.
Waste Disposal
All waste containing 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[2][14] The material should be collected in a sealed, properly labeled container and disposed of through a licensed chemical destruction facility, often via controlled incineration.[14] Do not discharge to sewer systems or the environment.[12][14]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine from receipt to disposal.
Caption: Workflow for safe handling of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine.
References
- TCI Chemicals. (2025, April 1). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine. TCI EUROPE N.V. [Link provided in search results]
- Jubilant Ingrevia. (2024, February 26). Safety Data Sheet: 5-bromo-2-nitropyridine. Jubilant Ingrevia Limited. [Link provided in search results]
- ECHEMI. (2019, July 15). SDS: 5-Bromo-2-nitro-3-Pyridinol. Echemi.com. [Link provided in search results]
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine. [Link provided in search results]
- Fisher Scientific. (2024, November 5). Safety Data Sheet: 5-Bromo-2-hydroxymethyl-pyridine. [Link provided in search results]
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet: 5-AMINO-3-BROMO-2-METHYLPYRIDINE. ChemicalBook. [Link provided in search results]
- TCI AMERICA. (2018, July 6). Safety Data Sheet: 2-Bromo-5-methylpyridine. Spectrum Chemical. [Link provided in search results]
- Sigma-Aldrich. (2025, September 24). Safety Data Sheet. [Link provided in search results]
- ECHEMI. (n.d.). SDS: 5-broMo-N-nitropyridin-2-aMine. Echemi.com. [Link provided in search results]
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3,5-Dibromo-2-pyridylamine. [Link provided in search results]
- ChemicalBook. (n.d.). 5-BROMO-3-(BROMOMETHYL)PYRIDIN-2-AMINE HYDROBROMIDE Chemical Properties. ChemicalBook. [Link provided in search results]
- Fisher Scientific. (n.d.). Safety Data Sheet. [Link provided in search results, specific compound not named but provides general handling for irritants]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link provided in search results]
- ChemicalBook. (n.d.). 3-AMINO-5-BROMO-PYRIDIN-2-OL Chemical Properties. ChemicalBook. [Link provided in search results]
- Fluorochem. (2024, December 19). Safety Data Sheet: 4-Bromo-N-(pyridin-2-yl)pyridin-2-amine. [Link provided in search results]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107586496, 5-bromo-N-(5-methyl-3-pyridinyl)pyridin-2-amine. PubChem. [Link provided in search results]
- Ullah, A., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link provided in search results]
Sources
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 3-AMINO-5-BROMO-PYRIDIN-2-OL CAS#: 98786-86-8 [m.chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 5-BROMO-3-(BROMOMETHYL)PYRIDIN-2-AMINE HYDROBROMIDE CAS#: 335033-38-0 [amp.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Recrystallization of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
Welcome to the technical support guide for the purification of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who require this intermediate in high purity. Recrystallization is a powerful and economical technique for purification, but its success is critically dependent on the judicious selection of solvents and a robust methodology. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during the crystallization of this specific pyridine derivative.
The Science of Solvent Selection: A Primer
The principle of recrystallization hinges on differential solubility. An ideal solvent will dissolve the target compound, 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, completely at an elevated temperature but only sparingly at lower temperatures. Impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying behind in the mother liquor upon crystallization).
The molecular structure of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine—featuring two pyridine rings and a secondary amine linkage—imparts a significant degree of polarity and the capacity for hydrogen bonding.[1][2] This strongly suggests that polar solvents will be the most effective choice. The general heuristic "like dissolves like" is a reliable starting point.[3] However, pyridine-containing compounds can sometimes present challenges, making a systematic approach to solvent screening essential.[4][5]
Frequently Asked Questions (FAQs)
Q1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This is often a result of the solution being too highly concentrated, causing the compound's solubility to be exceeded at a temperature above its melting point. It can also be exacerbated by high levels of impurities or cooling the solution too rapidly.[7]
Troubleshooting Steps:
-
Reheat the mixture until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the concentration.[8]
-
Allow the flask to cool very slowly. Insulating the flask can promote the formation of crystals instead of oil.[7]
-
If the problem persists, consider a different solvent or a mixed-solvent system which may lower the solution's saturation temperature.
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A: This is one of the most common issues in recrystallization and almost always points to one of two causes:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[3][7] The solution is not supersaturated upon cooling because there is too much solvent to allow the compound to come out of solution.
-
Supersaturation: The solution may be supersaturated but lacks a nucleation point to initiate crystal growth.[7]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for nucleation.[3]
-
Solution 2: Seeding. If available, add a single, tiny crystal of pure 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[3]
-
Q3: My final product is still colored, even after recrystallization. How can I obtain a colorless product?
A: Persistent color often indicates the presence of highly conjugated, non-polar impurities that get trapped in the crystal lattice.
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving your crude product in the hot solvent, allow the solution to cool slightly to prevent violent boiling. Add a very small amount of activated charcoal (1-2% of the solute mass) to the solution.[6]
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[6]
-
Proceed with the cooling and crystallization steps as usual. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: The recovery yield from my recrystallization is very low. What are the likely causes?
A: A low yield suggests that a significant portion of your product was lost during the process. Common culprits include:
-
Using an excessive amount of solvent, which keeps more of your product dissolved in the mother liquor.[9]
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.[6]
-
Washing the collected crystals with solvent that was not sufficiently cold, causing some of the pure product to redissolve.[9]
-
Incomplete crystallization before filtration; ensure the solution is thoroughly cooled.
Solvent Selection Guide for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
A systematic screening of solvents is the most reliable method for identifying the optimal recrystallization conditions. Based on the target molecule's polarity, the following solvents and systems are recommended for initial evaluation.
| Solvent System | Type | Boiling Point (°C) | Rationale & Expected Behavior |
| Isopropanol (IPA) | Polar Protic | 82.6 | Good starting point. Likely to dissolve the compound when hot and show a significant drop in solubility upon cooling due to its hydrogen-bonding capability. |
| Ethanol (EtOH) | Polar Protic | 78.4 | Similar to IPA, a very common and effective solvent for polar, amine-containing compounds.[4] |
| Acetonitrile (ACN) | Polar Aprotic | 81.6 | A strong contender. A related compound was successfully crystallized from ACN with water as an anti-solvent.[10] |
| Ethyl Acetate (EtOAc) / Heptane | Mixed Solvent | Variable | A powerful system. Dissolve the compound in a minimum of hot EtOAc, then slowly add hot heptane until the solution becomes faintly cloudy (the cloud point). Reheat to clarify and then cool slowly. This allows for fine-tuning of solubility. |
| Acetone | Polar Aprotic | 56 | Can be effective, but its low boiling point may lead to rapid evaporation and premature crystallization.[4] |
| Water | Polar Protic | 100 | The compound is unlikely to be soluble in hot water alone, but water is an excellent choice as an anti-solvent when paired with a miscible organic solvent like Acetonitrile, Acetone, or an alcohol.[4][10] |
Experimental Protocol: Recrystallization Workflow
This protocol provides a generalized yet robust procedure. Always begin with a small-scale test (20-50 mg) to confirm solvent suitability before committing the bulk of your material.
1. Dissolution:
- Place the crude 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine into an Erlenmeyer flask.
- Add a magnetic stir bar and the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.[6]
- Continue adding the minimum amount of hot solvent necessary to fully dissolve the solid. Adding a large excess of solvent is the most common cause of failure.[7][9]
2. Hot Filtration (Conditional):
- If insoluble impurities or activated charcoal are present, a hot gravity filtration is required.[6]
- Pre-heat a second flask containing a small amount of boiling solvent and a stemless funnel fitted with fluted filter paper. This prevents the product from crashing out in the funnel.[6]
- Pour the hot solution through the filter paper in portions.
3. Crystallization:
- Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, high-purity crystals.[7]
- Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.[11]
4. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.[6]
- Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[11] Do not use room temperature solvent as this will dissolve some of your product.
5. Drying:
- Allow the crystals to air-dry on the filter by pulling a vacuum for several minutes.
- Transfer the solid to a watch glass for further air drying or place it in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.
Process & Troubleshooting Diagrams
The following diagrams illustrate the standard recrystallization workflow and a decision-making tree for common troubleshooting scenarios.
Caption: Standard workflow for recrystallization.
Caption: Decision tree for troubleshooting common issues.
References
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization - Part 2. (n.d.). University of Massachusetts. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[3][7][8]triazolo[1,5-a]pyridine. (2024). Google Patents. Retrieved from
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
-
Organic Chemistry II. (n.d.). Retrieved from [Link]
-
Current issues in recrystallization: a review. (n.d.). Calhoun Institutional Archive. Retrieved from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Retrieved from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. Retrieved from [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Guide: Stability of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine Under Acidic Conditions
[1][2]
Executive Summary & Chemical Context[1][3][4][5][6]
5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a diarylamine scaffold frequently utilized in kinase inhibitor discovery.[1] Contrary to common assumptions regarding nitrogen-rich heterocycles, this molecule exhibits high chemical stability under standard acidic conditions (e.g., 1N HCl, TFA, Acetic Acid).
Users often report "instability" which, upon investigation, is typically identified as physical state changes (salt formation) or chromatographic artifacts rather than actual covalent bond cleavage.
The Chemical Reality
-
Core Stability: The diarylamine (C–N–C) bond is significantly more robust against acid-catalyzed hydrolysis than amides or imines.[1][2] The resonance stabilization between the exocyclic nitrogen and the pyridine rings reduces the electrophilicity of the adjacent carbons, preventing water attack.
-
Protonation Dynamics: The molecule contains three nitrogen atoms. The pyridine ring nitrogens are the primary sites of protonation.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific observations users encounter in the lab.
Scenario A: "My sample precipitated immediately upon adding acid."
Diagnosis: You have likely formed a Hydrochloride or Hydrobromide salt. Technical Insight: The free base is lipophilic. Upon protonation, the molecule forms an ionic lattice. In non-polar or semi-polar solvents (e.g., DCM, EtOAc, or cold MeCN), the di-cationic salt is insoluble and "crashes out." Action Plan:
-
Verify: Filter the solid and analyze by NMR in
or DMSO- . You will likely see a downfield shift in the ring protons, confirming the structure is intact but protonated. -
Solubilize: Switch to high-dielectric solvents like Water/Methanol mixtures or DMSO for analysis.[1]
Scenario B: "I see split peaks or broad tailing in my HPLC/LCMS."
Diagnosis: pH-dependent Tautomerism and On-Column Protonation.[1][2] Technical Insight: 2-Aminopyridines exist in equilibrium between the amino and imino tautomers.[1][2] In acidic mobile phases (0.1% Formic Acid), the molecule rapidly exchanges protons with the stationary phase silanols or exists in multiple protonation states (mono-cation vs. di-cation) that separate slightly on C18 columns.[1] Action Plan:
-
Buffer Strength: Increase buffer concentration (e.g., 10–20 mM Ammonium Formate) rather than just adding 0.1% acid. This stabilizes the ionic strength.
-
pH Adjustment: Ensure the pH is at least 2 units away from the
. Run at pH 2.0 (fully protonated) or pH 8.5 (free base, using high-pH stable columns).
Scenario C: "Is the Bromine atom falling off (Debromination)?"
Diagnosis: Unlikely under standard acidic conditions.
Technical Insight: Aryl bromides are stable to Brønsted acids (HCl,
-
Check for light exposure .[3] Brominated heterocycles can be photolabile. If you see des-bromo impurities, it is likely a photochemical issue, not an acidic one. Store samples in amber vials.
Visualizing the Stability Logic
The following diagram illustrates the decision process for distinguishing between true degradation and analytical artifacts.
Figure 1: Diagnostic workflow for differentiating physical state changes from chemical degradation.[1][2]
Validated Experimental Protocols
Protocol 1: Acid Stability Stress Test
Use this protocol to definitively prove stability to your Quality Assurance (QA) team.
Materials:
-
Compound: 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine (10 mg)[1][2]
-
Solvent: DMSO (1 mL)
-
Stressor: 1N HCl (aqueous)[2]
-
Control: Water
Procedure:
-
Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock).
-
Sample A (Acid Stress): Mix 100 µL Stock + 400 µL 1N HCl. Heat at 60°C for 4 hours .
-
Sample B (Control): Mix 100 µL Stock + 400 µL Water. Keep at Room Temp.
-
Neutralization: After heating, neutralize Sample A with 400 µL 1N NaOH (to prevent peak splitting during analysis).
-
Analysis: Inject both samples on HPLC (C18 column, Gradient 5-95% MeCN in Water + 0.1% Formic Acid).
Expected Result:
-
Purity of Sample A should be within ±2% of Sample B.
-
If degradation occurs, it is likely due to extreme thermal stress, not the acid itself.
Protocol 2: HPLC Method for Basic Heterocycles
To avoid peak splitting artifacts:
| Parameter | Recommended Condition | Reason |
| Column | C18 with high carbon load or "Polar Embedded" group | Prevents silanol interactions.[1][2] |
| Mobile Phase A | 10 mM Ammonium Formate (pH ~3.8) | Buffers the protonation state better than simple formic acid. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Temperature | 40°C | Improves mass transfer and peak shape. |
References & Authority
-
Stability of Aminopyridines:
-
Concept: 2-Aminopyridines are synthesized via harsh acidic conditions (e.g., nitration in sulfuric acid), demonstrating inherent stability of the core ring system.
-
Source:Organic Syntheses, Coll. Vol. 5, p.346 (1973). .[1] (Demonstrates stability of the brominated aminopyridine scaffold in
).
-
-
HPLC of Basic Compounds:
-
Concept: Peak splitting of basic analytes at acidic pH is a known chromatographic phenomenon caused by silanol interactions and slow equilibrium.
-
Source: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.
-
-
Forced Degradation Guidelines:
-
Concept: Standard stress testing (ICH Q1A) requires differentiation between degradation and physical changes.
-
Source: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." .
-
Technical Support Center: Synthesis of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine Derivatives
A Senior Application Scientist's Guide to Overcoming Steric Hindrance
Welcome to the technical support center for the synthesis of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine and its derivatives. This scaffold represents a challenging synthetic target due to the inherent steric congestion around the C-N bond formation site. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, chemists, and drug development professionals with both the theoretical understanding and practical solutions needed to navigate these complex cross-coupling reactions.
Part 1: Foundational Concepts & Strategy Selection
This section addresses the initial challenges and strategic decisions you'll face when planning your synthesis.
Q1: What are the primary synthetic challenges associated with 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine?
A1: The core challenge lies in forming the C-N bond between the 2-amino position of a 5-bromopyridine and the 3-position of a pyridine ring. This specific arrangement presents several obstacles:
-
Steric Hindrance: The substituents at the 2- and 3-positions of the respective pyridine rings create significant steric bulk around the reacting centers. This can impede the approach of the catalyst and coupling partners, slowing down or preventing key steps in the catalytic cycle like reductive elimination.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atoms can coordinate strongly to the palladium catalyst. This can lead to catalyst deactivation or the formation of off-cycle, unreactive complexes, a common issue in reactions involving N-heterocycles.[2][3][4]
-
Competing Reactivity: The 5-bromo position is the intended site for further functionalization (e.g., via Suzuki or Sonogashira coupling), but the molecule also contains two potentially nucleophilic amine groups (the primary 2-amino group and the pyridine nitrogens) that can complicate reactions.
Q2: Which cross-coupling reactions are most suitable for this C-N bond formation, and how do I choose?
A2: The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6][7] The choice between them is critical and depends on your specific substrate, functional group tolerance, and previous experiences.
-
Buchwald-Hartwig Amination: This is generally the preferred method due to its broader substrate scope, higher functional group tolerance, and milder reaction conditions compared to the Ullmann reaction.[6][8] Its success, however, is highly dependent on the selection of the appropriate ligand.
-
Ullmann Condensation: This is a classic method that can be effective when palladium-based systems fail.[9] Modern, ligand-accelerated Ullmann reactions operate under less harsh conditions than the traditional method, but they can still be sensitive to steric hindrance and may require higher temperatures.[10][11]
Below is a decision-making workflow to guide your initial choice.
Caption: Initial strategy selection for C-N coupling.
Part 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination
This is the most common and versatile approach, but it is also the most nuanced. Here’s how to troubleshoot common issues.
Q3: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the most likely causes?
A3: For a sterically hindered coupling like this, low conversion is a frequent problem. The root cause is almost always related to the catalyst's activity and stability.
-
Incorrect Ligand Choice: This is the single most critical parameter. Standard, less bulky ligands like PPh₃ or even some bidentate phosphines (e.g., dppf) are often ineffective. The steric hindrance near the C-N bond requires specialized, bulky, and electron-rich monophosphine ligands to promote the difficult reductive elimination step.[1][12]
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can act as a ligand, poisoning the palladium center.[3] Using a pre-formed catalyst (a "precatalyst") can ensure the formation of the active Pd(0) species more cleanly and efficiently than starting with sources like Pd(OAc)₂.[1][13]
-
Sub-optimal Base/Solvent Combination: The base's strength and solubility are crucial. An insoluble base may not effectively deprotonate the amine, while a base that is too strong might degrade sensitive functional groups.[1][12]
Q4: How do I select the optimal ligand and palladium source for this challenging substrate?
A4: Your goal is to create a sterically demanding yet highly active catalytic center.
-
Ligand Selection: Focus on modern biarylmonophosphine ligands (often called "Buchwald ligands"). These ligands are designed with bulky substituents that create a wide "bite angle" and promote the crucial, often rate-limiting, reductive elimination step for hindered substrates. For heteroaromatic substrates, ligands with high electron-donating ability are preferred.
-
Palladium Source: Use a modern palladium precatalyst. G3 or G4 precatalysts are generally superior as they are air-stable and form the active monoligated Pd(0) species rapidly and quantitatively upon activation by the base, avoiding many side reactions associated with older Pd sources.[1][14]
The flowchart below provides a logical progression for ligand screening.
Caption: Ligand selection workflow for hindered amination.
Q5: Which base and solvent should I use? I'm concerned about side reactions.
A5: The choice of base is a balance between reactivity and substrate stability.
-
Bases: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) are often the most effective for difficult couplings as they facilitate the deprotonation of the amine.[14] However, if your substrate has base-sensitive groups (like esters), you must switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this will likely require higher temperatures and longer reaction times.[12]
-
Solvents: Anhydrous, degassed, non-protic polar solvents are essential. Dioxane and toluene are the most common and effective solvents for Buchwald-Hartwig reactions.[13][14] The choice can affect the solubility of the base and the catalytic intermediates.
| Parameter | Recommendation 1 (Aggressive) | Recommendation 2 (Mild) | Rationale |
| Base | NaOtBu or LHMDS | K₃PO₄ or Cs₂CO₃ | Strong bases accelerate the reaction but can cause decomposition. Weaker bases are safer for sensitive substrates.[1] |
| Solvent | Toluene or Dioxane | Dioxane or CPME | Toluene is excellent for high temperatures. Dioxane has good solvating properties for many reagents. |
| Temperature | 80 - 110 °C | 100 - 120 °C | Higher temperatures are often needed for weaker bases to achieve reasonable reaction rates.[15] |
Part 3: Experimental Protocols & Data
This section provides a concrete starting point for your experiments, based on robust and validated methodologies.
Protocol 1: Optimized Buchwald-Hartwig Amination of a Sterically Hindered Pyridine
This protocol is a robust starting point for coupling 5-bromo-2-aminopyridine with 3-aminopyridine. All operations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere (Nitrogen or Argon).
Materials:
-
5-bromo-2-aminopyridine (1.0 eq.)
-
3-aminopyridine (1.2 eq.)
-
BrettPhos Pd G3 Precatalyst (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed toluene (to make a 0.1 M solution based on the limiting reagent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine, 3-aminopyridine, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. The high density of the base requires good agitation to ensure proper mixing.[1]
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalytic Systems for Hindered C-N Coupling
This table summarizes potential starting conditions for different catalyst systems. Yields are estimates and will vary based on the specific derivative being synthesized.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Key Considerations |
| Pd(OAc)₂ / Ligand | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | Low-Mod | In-situ generation of Pd(0) can be inefficient.[13] |
| Pd₂(dba)₃ / Ligand | RuPhos | NaOtBu | Toluene | 100 | Moderate | A reliable Pd(0) source, but less efficient than precatalysts.[1] |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 | Good-High | Excellent for hindered substrates; air-stable and highly active.[14] |
| CuI / Ligand | TMEDA | K₂CO₃ | DMF | 120 | Variable | Ullmann conditions; useful if Pd systems fail, but requires higher temp.[10] |
References
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl) - PubMed. PubMed. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Springer. [Link]
-
Hunig's base a facile and green alternative for C-N bond formation reactions. ResearchGate. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
(PDF) Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. ResearchGate. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. [Link]
-
Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Taylor & Francis. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Preprints.org. [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. UMPSA-IR. [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. PolyU Scholars Hub. [Link]
-
Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry. [Link]
-
Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. Journal of the American Chemical Society. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]
-
Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Ullmann coupling-An overview. OperaChem. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [https://www.researchgate.net/publication/371580977_On_the_Current_Status_of_Ullmann-Type_N-Arylation_Reactions_Promoted_by_Heterogeneous_Catalysts]([Link]_ of_Ullmann-Type_N-Arylation_Reactions_Promoted_by_Heterogeneous_Catalysts)
-
5-Bromo-3-(indan-1-yloxy)pyridin-2-amine. PMC. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann coupling-An overview - operachem [operachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
Introduction: The Crucial Role of NMR in Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insights into the molecular structure, conformation, and dynamics of pharmaceutical compounds. For complex heterocyclic molecules such as 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, a key scaffold in medicinal chemistry, a thorough understanding of its NMR spectra is paramount for unambiguous identification, purity assessment, and quality control.
Molecular Structure and Numbering
To facilitate a clear and concise spectral analysis, the atoms of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine are numbered as illustrated in the diagram below. This numbering system will be used consistently throughout this guide for the assignment of NMR signals.
Figure 1. Molecular structure and numbering of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is derived from the known spectral data of its core components: 2-amino-5-bromopyridine and 3-aminopyridine. The chemical shifts are influenced by the electronic effects of the substituents on each pyridine ring. The pyridin-3-yl group, being electron-withdrawing, is expected to deshield the protons of the 5-bromopyridin-2-amine moiety, and a reciprocal effect is anticipated for the protons on the pyridin-3-yl ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Prediction |
| H-3 | 6.60 - 6.80 | d | J = 8.5 - 9.0 | Shielded by the amino group, coupled to H-4. |
| H-4 | 7.50 - 7.70 | dd | J = 8.5 - 9.0, 2.0 - 2.5 | Deshielded by the bromine atom, coupled to H-3 and H-6. |
| H-6 | 8.10 - 8.30 | d | J = 2.0 - 2.5 | Deshielded by the adjacent nitrogen and bromine, coupled to H-4. |
| H-2' | 8.30 - 8.50 | d | J = 2.0 - 2.5 | Deshielded by the adjacent nitrogen and the N-aryl substituent, coupled to H-6'. |
| H-4' | 7.30 - 7.50 | dd | J = 8.0 - 8.5, 4.5 - 5.0 | Influenced by the N-aryl substituent, coupled to H-5' and H-6'. |
| H-5' | 7.20 - 7.40 | ddd | J = 8.0 - 8.5, 2.0 - 2.5, 0.5 - 1.0 | Coupled to H-4', H-6', and weakly to H-2'. |
| H-6' | 8.20 - 8.40 | dd | J = 4.5 - 5.0, 1.0 - 1.5 | Deshielded by the adjacent nitrogen, coupled to H-4' and H-5'. |
| NH | 8.50 - 9.50 | br s | - | Broad signal due to quadrupole relaxation and potential hydrogen bonding. |
Note: Predicted values are based on the analysis of substituent effects on 2-amino-5-bromopyridine and 3-aminopyridine. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Analysis
The predicted ¹³C NMR spectrum is based on the known chemical shifts of 2-amino-5-bromopyridine and 3-aminopyridine, with adjustments for the electronic effects of the N-substituent. The carbon atoms directly attached to nitrogen and bromine are expected to show the most significant shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
| Carbon | Predicted δ (ppm) | Rationale for Prediction |
| C-2 | 158.0 - 160.0 | Highly deshielded due to attachment to two nitrogen atoms. |
| C-3 | 108.0 - 110.0 | Shielded by the amino group. |
| C-4 | 140.0 - 142.0 | Deshielded by the bromine atom. |
| C-5 | 115.0 - 117.0 | Directly attached to the electronegative bromine atom. |
| C-6 | 148.0 - 150.0 | Deshielded by the adjacent nitrogen atom. |
| C-2' | 145.0 - 147.0 | Deshielded by the adjacent nitrogen and the N-aryl substituent. |
| C-3' | 138.0 - 140.0 | Influenced by the N-aryl substituent. |
| C-4' | 123.0 - 125.0 | Standard aromatic carbon chemical shift. |
| C-5' | 128.0 - 130.0 | Influenced by the adjacent nitrogen. |
| C-6' | 147.0 - 149.0 | Deshielded by the adjacent nitrogen atom. |
Note: Predicted values are based on the analysis of substituent effects on 2-amino-5-bromopyridine and 3-aminopyridine. Actual experimental values may vary.
Comparative Analysis with Precursor Fragments
A comparative analysis of the predicted chemical shifts for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine with the experimental data of its precursors, 2-amino-5-bromopyridine and 3-aminopyridine, reveals the electronic interplay between the two pyridine rings.
For the 5-bromopyridin-2-amine moiety :
-
The electron-withdrawing nature of the pyridin-3-yl substituent is expected to cause a downfield shift (deshielding) of the H-3, H-4, and H-6 protons compared to their positions in 2-amino-5-bromopyridine. For instance, the H-6 proton in 2-amino-5-bromopyridine is observed around 8.10 ppm in DMSO-d6[1]; in the target molecule, this is predicted to shift further downfield.
-
Similarly, the carbon signals (C-2, C-3, C-4, C-5, and C-6) are anticipated to experience a downfield shift.
For the pyridin-3-yl moiety :
-
The 2-amino-5-bromopyridine substituent, acting as an electron-donating group through the nitrogen lone pair, is predicted to cause an upfield shift (shielding) of the protons and carbons of the pyridin-3-yl ring, particularly at the ortho (C-2' and C-4') and para (C-6') positions, relative to 3-aminopyridine.
Experimental Protocols
To ensure the acquisition of high-quality NMR data for compounds such as 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, the following standardized experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
4. Data Processing:
-
Apply a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Figure 2. A generalized workflow for NMR spectral interpretation.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine. By leveraging the spectral data of its constituent building blocks and considering the electronic interplay between the two pyridine rings, a detailed interpretation of the chemical shifts, multiplicities, and coupling constants has been presented. This information, coupled with the provided experimental protocols, serves as a valuable resource for researchers in the structural characterization of this and related heterocyclic compounds, thereby supporting advancements in drug discovery and development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from [Link][2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link][3]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link][4]
-
Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link][5]
Sources
Validating biological endpoints for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine treatment
Publish Comparison Guide: Validating Biological Endpoints for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
Executive Summary
This technical guide outlines the validation framework for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine , a representative bis(heteroaryl)amine scaffold. Structurally characterized by a 2-aminopyridine core linked to a 3-pyridyl moiety, this compound class is a privileged scaffold in drug discovery, primarily functioning as an ATP-competitive Kinase Inhibitor (Type I) or a modulator of specific G-Protein Coupled Receptors (GPCRs) and Ion Channels (e.g., P2X3, nAChR).
This guide compares the compound’s performance against standard reference agents (e.g., Dasatinib for kinase selectivity, Staurosporine for broad-spectrum potency) and provides a self-validating experimental workflow to confirm target engagement, cellular potency, and phenotypic efficacy.
Mechanistic Insight & Structural Logic
The 2-aminopyridine motif acts as a critical "hinge binder" in the ATP-binding pocket of protein kinases, forming hydrogen bonds with the backbone residues of the kinase hinge region. The 5-bromo substituent typically occupies the hydrophobic "gatekeeper" pocket or Solvent Front, enhancing selectivity, while the 3-pyridyl group extends into the ribose-binding pocket or interacts with specific catalytic residues.
Signaling Pathway & Mechanism of Action (DOT Diagram)
Caption: Mechanism of Action: The compound competes with ATP for the kinase hinge region, preventing substrate phosphorylation and downstream signaling.
Comparative Analysis: Performance vs. Alternatives
To validate 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine , it must be benchmarked against established standards. The choice of comparator depends on the specific target (e.g., Syk , p38 , or JAK ), but general kinase standards are used here for the scaffold comparison.
Table 1: Comparative Performance Metrics
| Feature | 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine | Reference Standard (e.g., Dasatinib/Sunitinib) | Broad Control (Staurosporine) |
| Primary Mechanism | Type I ATP-Competitive Inhibitor (Hinge Binder) | Type I/II ATP-Competitive Inhibitor | Pan-Kinase Inhibitor (Non-selective) |
| Binding Mode | Mono/Bis-dentate H-bond to Hinge | Multi-point H-bond + Hydrophobic Pocket | Non-specific Hydrophobic Collapse |
| Selectivity Profile | Tunable (via 5-Br and 3-Py modification) | High (Optimized for specific targets) | Low (Hits >90% of kinome) |
| Solubility (DMSO) | High (>50 mM) | Moderate to High | High |
| Cellular Permeability | Moderate (LogP ~2.5-3.0) | Optimized (LogP ~3.5) | High |
| Primary Use Case | Lead Optimization / Probe Development | Clinical Therapy | Assay Positive Control |
Experimental Validation Protocols
Protocol A: Biochemical Target Engagement (Thermal Shift Assay)
Objective: Confirm direct physical binding of the compound to the target protein by measuring the increase in thermal stability (
Materials:
-
Recombinant Target Protein (Kinase domain).
-
SYPRO Orange Dye (5000x stock).
-
qPCR System (e.g., QuantStudio).
Procedure:
-
Preparation: Dilute protein to 2-5 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dosing: Add compound (10 µM final) or DMSO (control) to the protein solution. Incubate for 15 min at RT.
-
Dye Addition: Add SYPRO Orange (final 5x) to the mixture.
-
Melt Curve: Ramp temperature from 25°C to 95°C at 0.5°C/min, monitoring fluorescence (Ex/Em: 470/570 nm).
-
Analysis: Calculate the melting temperature (
) using the derivative of the fluorescence curve.-
Validation Criteria: A
compared to DMSO control indicates significant binding.
-
Protocol B: Cellular Functional Potency (Western Blot)
Objective: Validate inhibition of the specific signaling pathway in a relevant cell line (e.g., THP-1 for immune targets, MCF-7 for oncogenic targets).
Materials:
-
Cell Line (e.g., THP-1 monocytes).
-
Stimulant (e.g., LPS or Anti-IgM).
-
Primary Antibodies: Phospho-Target (e.g., p-Syk, p-p38) and Total-Target.
Procedure:
-
Seeding: Plate cells at
cells/mL in 6-well plates. Starve in serum-free media for 4 hours. -
Treatment: Treat cells with serial dilutions of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine (0.1, 1, 10 µM) for 1 hour. Include a Staurosporine (1 µM) positive control.
-
Stimulation: Stimulate cells (e.g., 1 µg/mL LPS) for 15-30 minutes.
-
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase/Protease Inhibitors.
-
Detection: Perform SDS-PAGE and Western Blot. Probe for Phospho-Target first, then strip and probe for Total-Target.
-
Quantification: Normalize Phospho-signal to Total-signal using ImageJ.
-
Validation Criteria: Dose-dependent reduction in phosphorylation with an
< 10 µM.
-
Validation Workflow Diagram
Caption: Step-by-step validation cascade ensuring the compound is active, binds the target, enters the cell, and produces a functional phenotype.
Troubleshooting & Optimization (Expert Insights)
-
Solubility Issues: The bis-pyridine scaffold can be lipophilic. If precipitation occurs in aqueous buffers, ensure the final DMSO concentration is 0.1-0.5%. Use a solubility improving tag if necessary during early screening.
-
Off-Target Effects: Aminopyridines can hit multiple kinases. Always run a Kinome Scan (e.g., KINOMEscan®) early to define the selectivity profile. If toxicity is observed at low concentrations (<1 µM) without target inhibition, suspect off-target cytotoxicity.
-
Assay Interference: This compound contains a bromine atom and aromatic rings, which can quench fluorescence in certain assays. Always include a "Compound Only" control in fluorescence-based assays (like Thermal Shift) to check for auto-fluorescence or quenching.
References
-
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2(9), 2212-2221. Link
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051. Link
-
Lafleur, K., et al. (2009). "Kinase inhibitors: the road from the active site to the clinic." Journal of Medicinal Chemistry, 52(16), 5093-5102. Link
-
Smyth, L. A., & Collins, I. (2009). "Measuring and interpreting the selectivity of protein kinase inhibitors." Journal of Chemical Biology, 2(3), 131-151. Link
Verifying Purity: A Comparative Guide to the Elemental Analysis of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity and purity is a cornerstone of reliable research. For novel heterocyclic compounds such as 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, a molecule of interest in medicinal chemistry, elemental analysis serves as a fundamental technique for verifying its empirical formula. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methods for their specific needs. We will delve into the experimental data, procedural workflows, and the underlying principles that ensure scientific integrity.
The Foundational Role of Elemental Analysis
Elemental analysis, primarily through combustion analysis, provides the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[1] This technique is a quantitative method that directly corroborates the empirical formula derived from the compound's proposed structure.[1] For 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine (Molecular Formula: C₁₀H₈BrN₃), the theoretical elemental composition is a critical benchmark against which experimental results are measured.
Theoretical vs. Experimental Data: A Critical Comparison
The first step in validating a newly synthesized batch of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is to compare the experimentally determined elemental composition with the calculated theoretical values. Any significant deviation can indicate the presence of impurities, residual solvents, or co-crystallized water.[2]
| Element | Theoretical % | Experimental % (Hypothetical) | Acceptable Deviation |
| Carbon (C) | 45.48% | 45.62% | ±0.4% |
| Hydrogen (H) | 3.05% | 3.01% | ±0.4% |
| Nitrogen (N) | 15.91% | 15.85% | ±0.4% |
Note: Experimental values are hypothetical for illustrative purposes. The acceptable deviation of ±0.4% is a widely adopted standard in many chemistry journals for publication.[3][4]
A close correlation between the experimental and theoretical values, as shown in the hypothetical data above, provides strong evidence for the compound's purity and correct elemental composition. It is important to note that the scientific community has engaged in discussions regarding the rigidity of the ±0.4% standard, with studies showing that variations can sometimes exceed this limit even for pure compounds due to random error in the data collection process.[4][5]
A Comparative Overview of Analytical Techniques
While elemental analysis is fundamental for empirical formula verification, a multi-faceted approach employing various analytical techniques is essential for comprehensive characterization and purity assessment.[6][7]
| Technique | Principle | Strengths | Weaknesses |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂) | Confirms empirical formula; high precision for C, H, N content. | Provides no information on molecular structure or isomeric purity; sensitive to impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase | "Gold standard" for purity assessment; highly versatile and precise for separating complex mixtures.[6] | Requires a reference standard for quantification; method development can be time-consuming. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Highly sensitive for detecting and quantifying trace impurities; provides molecular weight information.[6] | Can be destructive to the sample; may not distinguish between isomers without fragmentation analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Provides detailed information about the molecular structure and connectivity of atoms.[6] | Lower sensitivity compared to MS; can be complex to interpret for large molecules. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature | Can determine the absolute purity of a compound without a reference standard.[8] | Not suitable for all compounds (e.g., those that decompose upon melting); less informative about the nature of impurities. |
Experimental Workflows and Methodologies
To ensure the trustworthiness and reproducibility of results, it is imperative to follow validated experimental protocols.
Workflow for Compound Verification
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized compound like 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of a novel chemical entity.
Experimental Protocol for Elemental Analysis (Combustion Method)
The following is a generalized protocol for the determination of Carbon, Hydrogen, and Nitrogen content in an organic compound using an automated elemental analyzer.
Instrumentation: A CHN elemental analyzer (e.g., PerkinElmer 2400 Series II or similar).[1]
Materials:
-
5-Bromo-N-(pyridin-3-yl)pyridin-2-amine sample (1-3 mg, accurately weighed)
-
Tin or silver capsules
-
Acetanilide or other suitable certified reference material
-
High-purity oxygen
-
High-purity helium or argon (carrier gas)
Procedure:
-
Instrument Calibration: Calibrate the instrument using a certified reference material (e.g., acetanilide) to ensure accuracy and linearity.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine sample into a tin or silver capsule.
-
Combustion: Place the sample capsule into the autosampler. The sample is then dropped into a high-temperature furnace (typically 900-1000 °C) in the presence of a pulse of pure oxygen. This leads to the complete combustion of the sample.
-
Reduction and Separation: The combustion products (CO₂, H₂O, and NOx) are swept by the carrier gas through a reduction tube (containing copper) to convert NOx to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the sample weight.
Comparing Analytical Methodologies
The choice of analytical technique is often dictated by the specific question being asked. The following diagram illustrates the primary applications of the discussed techniques in the context of drug development.
Caption: Mapping of analytical techniques to their primary applications in pharmaceutical analysis.
Conclusion
Elemental analysis remains an indispensable tool for the fundamental characterization of novel compounds like 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, providing a direct and accurate measure of its elemental composition. However, for a comprehensive understanding of a compound's identity, purity, and structure, a multi-technique approach is paramount. By integrating the strengths of elemental analysis with complementary methods such as HPLC, MS, and NMR, researchers can build a robust and reliable data package, ensuring the scientific rigor required in the competitive field of drug development.
References
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 436-443. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]
-
AZoM. (2022, March 21). A Quantification Method for The Elemental Analysis of Water. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
- Almela, C., et al. (2010). Validation of an ICP-OES method for macro and trace element determination in Laminaria and Porphyra seaweeds from four different. Journal of Food Composition and Analysis, 23(8), 814-820.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- BenchChem. (2025).
- Unknown. (n.d.). Element analysis.
-
National Center for Biotechnology Information. (n.d.). 5-bromo-N-(5-methyl-3-pyridinyl)pyridin-2-amine. PubChem. Retrieved from [Link]
-
Chemistry World. (2022, January 21). Deviation study suggests numerous elemental analyses are too good to be true. Retrieved from [Link]
-
Potts, D. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, 7(5), 4048-4055. [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
ResearchGate. (2026, January 22). (PDF) An International Study Evaluating Elemental Analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deviation study suggests numerous elemental analyses are too good to be true | Research | Chemistry World [chemistryworld.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. jocpr.com [jocpr.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine proper disposal procedures
Operational Disposal Guide: 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine
Executive Summary: The "Zero-Ambiguity" Directive
Do NOT dispose of this compound down the drain. 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a halogenated heterocyclic amine .[1][2][3][4] Its disposal requires strict segregation from non-halogenated solvents due to the bromine substituent, which generates corrosive hydrogen bromide (HBr) gas upon incineration.
Immediate Action Required:
-
Segregate: Place in the Halogenated Organic Waste stream.
-
Label: Explicitly mark as "Contains Halogens" and "Pyridinic Compounds."
-
Neutralize: Do not mix with strong acids (exothermic reaction risk) or strong oxidizers.
Chemical Profile & Hazard Identification
Note: As a specialized research intermediate, specific toxicological data (SDS) may be limited. The following profile is derived from Structure-Activity Relationships (SAR) of the halogenated aminopyridine class, applying the Precautionary Principle.
| Property | Specification | Operational Implication |
| Chemical Structure | Dipyridylamine scaffold with a 5-Bromo substituent.[1][2][5][6] | Basic Nature: Reacts with acids. Halogenated: Requires specialized incineration. |
| Likely Hazards (GHS) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed (Class assumption).[6][7] | Treat as a contact hazard and inhalation risk.[4] Use a fume hood for all solid handling. |
| Physical State | Solid (Powder/Crystalline).[4] | Dust generation is the primary exposure vector during weighing/transfer. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Do NOT add to waste containers containing acidic aqueous waste (risk of heat/spatter). |
Personal Protective Equipment (PPE) Matrix
To ensure a self-validating safety system, PPE is selected based on permeation resistance to pyridine derivatives.
-
Hand Protection: Double-gloving is mandatory. [1]
-
Inner Layer: Nitrile (4 mil) – Tactile sensitivity.
-
Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene – Chemical resistance.
-
Rationale: Pyridine derivatives can permeate thin nitrile; the bromine substituent increases lipophilicity, potentially aiding skin absorption.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling due to dust risk.[1]
-
Respiratory: Work within a certified Chemical Fume Hood. If handling >10g outside a hood, use an N95 or P100 particulate respirator.
-
Body: Standard lab coat (buttoned) + long pants + closed-toe shoes.
Spill Response Protocol (Immediate Action)
Scenario: Accidental spill of solid powder (1-10g) on the benchtop.
Figure 1: Immediate response workflow for solid spills. The "Damp Towel" method is critical to prevent aerosolizing the brominated powder.
Waste Classification & Segregation
The presence of the Bromine (Br) atom dictates the disposal path. Standard incineration (used for C, H, N, O compounds) is insufficient because it produces HBr gas, which corrodes incinerator linings and is an environmental toxin.
The Segregation Decision Tree
Figure 2: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the solute classifies the entire mixture as Halogenated Waste.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Spoiled Batches)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Labeling:
-
Procedure: Transfer solid carefully to avoid dusting. Wipe the container threads before closing to ensure a tight seal.
B. Liquid Waste (Reaction Mixtures/Rinsates)
-
Compatibility Check: Ensure the waste carboy does not contain strong acids (Sulfuric, Nitric) or oxidizers (Peroxides).
-
Segregation: Pour into the container marked "HALOGENATED SOLVENTS" .
-
Why? Waste contractors blend these fuels for cement kilns equipped with acid gas scrubbers. Putting this in "Non-Halogenated" streams can damage standard incinerators and result in heavy fines.
-
-
Rinsing: Triple-rinse the original glass vial with a small amount of Acetone or Ethanol. Add these rinsates to the Halogenated waste stream, not the sink.
Regulatory Compliance & References
US EPA (Resource Conservation and Recovery Act - RCRA):
-
Generator Status: Ensure your lab's generator status (VSQG, SQG, LQG) permits the accumulation of this waste.
-
Satellite Accumulation: Keep the waste container at or near the point of generation and under the control of the operator.
European Waste Catalogue (EWC):
-
Code 07 05 03:* Organic halogenated solvents, washing liquids and mother liquors.
-
Code 07 05 13:* Solid wastes containing dangerous substances.
References:
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (2024). Compound Summary: Aminopyridine Derivatives Safety Profile.
-
US EPA. (2024). Hazardous Waste Generators: Segregation of Halogenated Solvents.
-
Fisher Scientific. (2024).[7] Safety Data Sheet: 5-Bromo-2-aminopyridine (Analogous Hazard Profile).
Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution’s Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling.
Sources
- 1. 5-BROMO-3-(BROMOMETHYL)PYRIDIN-2-AMINE HYDROBROMIDE CAS#: 335033-38-0 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 1335051-33-6|5-Bromo-3-(piperazin-1-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
